molecular formula C14H23NO5 B3240718 cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid CAS No. 1445951-56-3

cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid

Cat. No.: B3240718
CAS No.: 1445951-56-3
M. Wt: 285.34
InChI Key: LVLSCXFADHFQBW-QMTHXVAHSA-N
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Description

cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a pyranopyridine core with a tert-butoxycarbonyl (Boc) protecting group at the 6-position and a carboxylic acid functional group at the 4a-position. The presence of the Boc group is particularly significant as it offers protection to the amine functionality during synthetic processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as pyranopyridine derivatives and tert-butyl dicarbonate.

  • Reaction Conditions: The reaction involves the protection of the amine group using tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the pyranopyridine core.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can be employed to convert the carboxylic acid group to alcohols or amines.

  • Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or borane (BH3).

  • Substitution: Strong acids like TFA or HCl in methanol.

Major Products Formed:

  • Oxidation: Esters, amides.

  • Reduction: Alcohols, amines.

  • Substitution: Deprotection yields the free amine.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis and other amine-related reactions. Biology: The compound can be used as a probe in biological studies to understand the role of pyranopyridine derivatives in biological systems. Medicine: Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its functional groups. The carboxylic acid group can interact with biological targets through hydrogen bonding and ionic interactions, while the Boc-protected amine group can be involved in molecular recognition processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(Boc)-octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid: Similar structure but without the cis-configuration.

  • 6-(Boc)-octahydro-2H-pyranopyridine-4a-carboxylic acid: Similar core structure with different substituents.

Uniqueness: The cis-configuration of the compound may impart unique stereochemical properties that affect its reactivity and biological activity compared to its non-cis counterparts.

cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4aR,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-5-10-14(9-15,11(16)17)6-4-8-19-10/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSCXFADHFQBW-QMTHXVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)(CCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
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cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
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cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
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cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
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cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
Reactant of Route 6
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cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid

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